Scientific Field: Virology
Summary of the Application: Tubacin, an HDAC6 selective inhibitor, has been found to reduce the replication of the Japanese Encephalitis Virus (JEV).
Methods of Application: Tubacin is used as a selective HDAC6 inhibitor in this context.
Results or Outcomes: The 50% inhibitory concentration (IC50) values of virus yield was 0.26 μM for tubacin. Tubacin blocked the production of intracellular infectious virus particles with an IC50 of 1.52 μM.
Scientific Field: Neurology
Summary of the Application: Tubacin has been found to play a role in the physiological interplay and contribution to α-Synuclein oligomerization, which is relevant in the context of Parkinson’s disease.
Methods of Application: Tubacin is used to modulate α-tubulin acetylation in an α-synuclein overexpressing cellular model.
Results or Outcomes: It was found that the increase in acetylated α-tubulin significantly induced α-synuclein oligomerization.
Tubacin is a potent, selective, and reversible inhibitor of histone deacetylase 6 (HDAC6), with an impressive inhibitory concentration (IC50) of approximately 4 nM. It primarily functions by inducing the acetylation of α-tubulin, a key component of microtubules, without significantly altering histone acetylation levels. This unique mechanism positions tubacin as a significant compound in the study of various diseases, particularly cancer and neurodegenerative disorders .
The primary chemical reaction involving tubacin is its competitive inhibition of HDAC6, where it chelates zinc ions in the enzyme's catalytic pocket. This inhibition leads to an increase in the acetylation of α-tubulin, which disrupts normal cellular functions related to protein degradation and apoptosis. The compound does not affect the deacetylation of histones, making it distinct from other HDAC inhibitors .
Tubacin has demonstrated significant biological activity, particularly in suppressing cell proliferation and inducing apoptosis in various cancer cell lines, including acute lymphoblastic leukemia (ALL) cells. It enhances the effects of chemotherapy agents like bortezomib by disrupting molecular complexes involved in protein degradation pathways. Notably, tubacin has also been shown to increase endothelial nitric oxide synthase (eNOS) expression in endothelial cells, contributing to vascular health .
Tubacin was originally identified through a multidimensional chemical genetic screen involving over 7,000 small molecules. Its synthesis involves standard organic chemistry techniques aimed at creating compounds that can selectively inhibit HDAC6 while maintaining cell permeability. Specific synthetic routes are not widely published but typically involve modifications to existing HDAC inhibitors to enhance selectivity and potency .
Tubacin's applications span various fields:
Studies have indicated that tubacin interacts with several cellular pathways:
Several compounds share similar mechanisms or target HDAC6 but differ in their selectivity and biological effects. Below is a comparison highlighting tubacin's uniqueness:
Compound | Selectivity for HDAC6 | IC50 (nM) | Mechanism of Action | Unique Features |
---|---|---|---|---|
Tubacin | High | 4 | Inhibits HDAC6, induces α-tubulin acetylation | Non-drug-like structure; minimal toxicity to normal cells |
Tubastatin A | Moderate | 10 | Inhibits HDAC6 | Less selective; affects gene expression |
SAHA (Vorinostat) | Broad | 100 | Inhibits multiple HDACs | Affects histone acetylation significantly |
ACY-1215 | High | 25 | Selective for HDAC6 | Used primarily in hematological malignancies |
Niltubacin | Low | NA | No HDAC6 inhibitory activity | Demonstrates effects on eNOS without affecting HDAC6 |
Tubacin stands out due to its high selectivity for HDAC6 and its ability to induce significant biological responses without impacting histone modifications or normal cell viability .